
(E)-3-(3-(4-hydroxy-3-methylphenyl)-3-oxoprop-1-enyl)benzoic acid
説明
(E)-3-(3-(4-hydroxy-3-methylphenyl)-3-oxoprop-1-enyl)benzoic acid, also known as p-methoxyphenylacetic acid (PMPA), is an organic compound that is widely used in scientific research. PMPA is a phenylpropionic acid derivative and is found in various plants, including apples and oranges. PMPA is a versatile compound, with applications in various fields, including biochemistry, pharmacology, and chemistry. It has been used to study the structure and function of enzymes, hormones, and other biomolecules. PMPA has also been used in laboratory experiments to study the effects of various drugs on the body.
科学的研究の応用
PMPA has been used extensively in scientific research due to its versatility. It has been used to study the structure and function of enzymes, hormones, and other biomolecules. It has also been used to study the effects of various drugs on the body. PMPA has been used in laboratory experiments to study the effects of various drugs on the cardiovascular system, the nervous system, and other physiological systems. In addition, PMPA has been used to study the effects of various drugs on the metabolism and distribution of drugs in the body.
作用機序
PMPA works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are hormones that are involved in the regulation of inflammation, pain, and other physiological processes. By inhibiting the activity of COX, PMPA reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of PMPA are related to its mechanism of action. By inhibiting the activity of COX, PMPA reduces the production of prostaglandins and thus reduces inflammation and pain. In addition, PMPA has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have anti-cancer and anti-diabetic effects.
実験室実験の利点と制限
PMPA has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. In addition, it is a versatile compound, with applications in various fields. On the other hand, PMPA is not a very stable compound and can be easily degraded by light and heat. Furthermore, its effects on the body can vary depending on the dosage and the individual.
将来の方向性
There are several potential future directions for research on PMPA. One direction is to further explore its effects on the cardiovascular system, the nervous system, and other physiological systems. Another direction is to investigate the potential for PMPA to be used as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, further research could be done to explore the potential for PMPA to be used as a drug delivery system. Finally, further research could be done to explore the potential for PMPA to be used as an anti-inflammatory or analgesic agent.
特性
IUPAC Name |
3-[(E)-3-(4-hydroxy-3-methylphenyl)-3-oxoprop-1-enyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-11-9-13(6-8-15(11)18)16(19)7-5-12-3-2-4-14(10-12)17(20)21/h2-10,18H,1H3,(H,20,21)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOXIQSIZLEEQQ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C=CC2=CC(=CC=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)/C=C/C2=CC(=CC=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(4-hydroxy-3-methylphenyl)-3-oxoprop-1-enyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




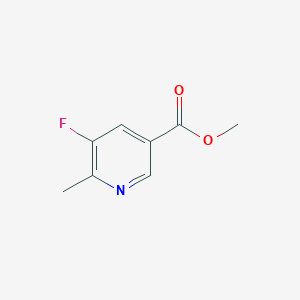
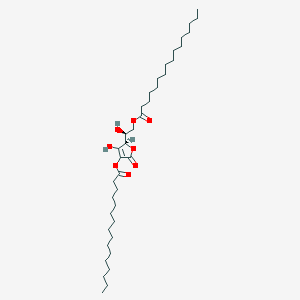

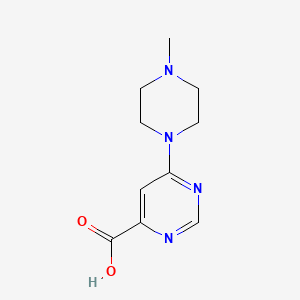
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B1466088.png)
![3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1466090.png)
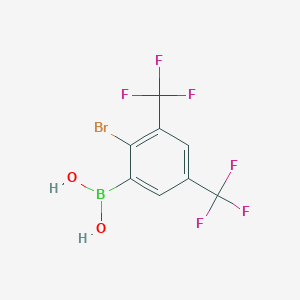

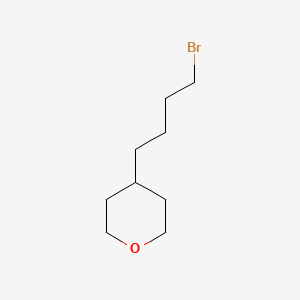

![5-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466097.png)
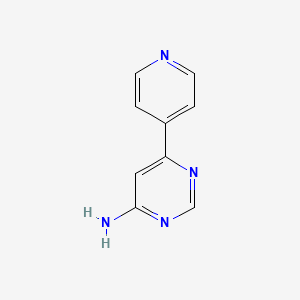
![[1-Ethyl-3-trifluoromethyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1466099.png)